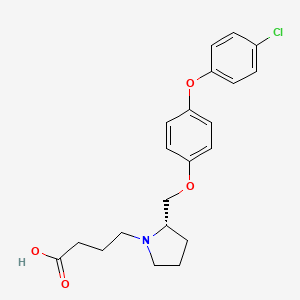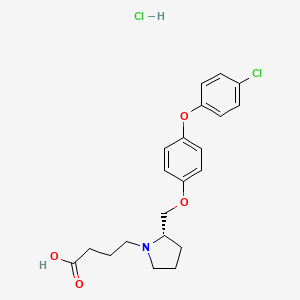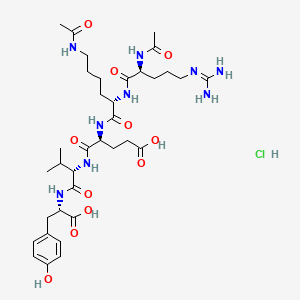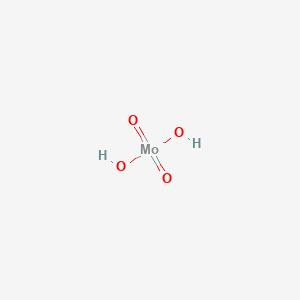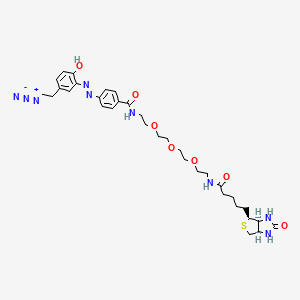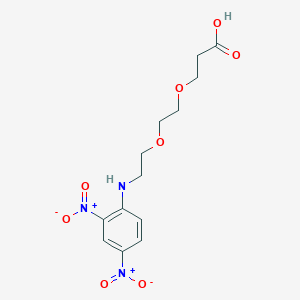
DNP-PEG2-Säure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNP-PEG2-acid is a PEG linker containing a DNP and carboxylic acid moiety . DNP is involved in biological applications such as participating in ion transport across membranes . The terminal carboxylic acid can react with primary amines in the presence of EDC and HATU to form stable amide bonds .
Synthesis Analysis
The reactive groups on S1 and S2 (DNP-PEG2-acid) were protected with Boc and t-butyl groups to inhibit cross-reactivity during the synthesis . Compound S1 and S2 contained a reactive amine handle that allowed easy conjugation with the activated form of PEG2-DNP-carboxylic acid .Molecular Structure Analysis
DNP-PEG2-acid contains total 41 bond(s); 24 non-H bond(s), 11 multiple bond(s), 12 rotatable bond(s), 5 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amine(s) (aromatic), 2 nitro group(s) (aromatic), 1 hydroxyl group(s), and 2 ether(s) (aliphatic) .Chemical Reactions Analysis
DNP-PEG2-acid linker contains a DNP and carboxylic acid moiety. DNP is used to help understand the chemiosmotic and other membrane transport processes in biochemistry research. The terminal carboxylic acid readily reacts with primary and secondary amine under EDC, DCC, HATU or other amide coupling conditions to form a stable amide bond .Physical And Chemical Properties Analysis
Polyethylene glycol is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags and crosslinkers with which it is incorporated as constituent chemical group .Wissenschaftliche Forschungsanwendungen
Biochemie
DNP-PEG2-Säure: wird in der Biochemie für ihre Rolle beim Ionentransport über Membranen eingesetzt {svg_1}. Die Fähigkeit der Verbindung, in Gegenwart von EDC und HATU stabile Amidbindungen mit primären Aminen zu bilden, ist besonders wertvoll. Diese Reaktivität wird bei der Entwicklung von synthetischen Immuntherapeutika gegen gramnegative Krankheitserreger genutzt, da sie die präzise Zielfindung von molekularen Strukturen innerhalb biologischer Systeme ermöglicht {svg_2}.
Pharmakologie
In der Pharmakologie dient This compound als vielseitiger Linker für Medikamentenkonjugate. Ihr hydrophiler PEG-Spacer verbessert die Wasserlöslichkeit, was für die Bioverfügbarkeit von pharmazeutischen Verbindungen entscheidend ist {svg_3}. Diese Eigenschaft ist unerlässlich, um effektivere Medikamentenverabreichungssysteme zu schaffen, die die wässrige Umgebung des menschlichen Körpers bewältigen können.
Materialwissenschaften
This compound: trägt zu den Materialwissenschaften bei, indem sie die Untersuchung von Katalysatoren und funktionalisiertem Siliziumdioxid erleichtert {svg_4}. Ihre Einbindung in die Dynamische Kernpolarisation (DNP) verstärkt die NMR-Signalintensität, wodurch die Versuchsdauer verkürzt und die Beobachtung von Materialstrukturen und -aktivitäten verbessert wird.
Umweltwissenschaften
In den Umweltwissenschaften wird die Reaktivität von This compound genutzt, um Phthalsäureester (PAEs) zu untersuchen {svg_5}. Diese Studien sind entscheidend, um die Bioverfügbarkeit und die diätetische Exposition gegenüber Umweltkontaminanten zu verstehen, was erhebliche Auswirkungen auf die öffentliche Gesundheit und Sicherheit hat.
Analytische Chemie
Die Rolle der Verbindung in der analytischen Chemie wird durch ihre Verwendung in Ionentransportstudien unterstrichen {svg_6}. Die DNP-Einheit von this compound ist besonders nützlich, um die Detektion und Messung von Ionen zu verbessern, was ein grundlegender Aspekt analytischer Techniken ist.
Molekularbiologie
In der Molekularbiologie wird This compound für die PEGylierung verwendet – den Prozess des Anbringens von PEG-Ketten an Moleküle wie Proteine oder Medikamente, um ihre Stabilität und Löslichkeit zu verbessern {svg_7}. Diese Anwendung ist entscheidend für die Entwicklung neuer Therapeutika und für die Steigerung der Wirksamkeit bestehender Behandlungen.
Klinische Forschung
This compound: findet Anwendung in der klinischen Forschung, wo sie bei der Entwicklung von synthetischen Immuntherapeutika eingesetzt wird {svg_8}. Ihre Fähigkeit, therapeutische Wirkstoffe mit Zielmolekülen zu verbinden, ist entscheidend für die Entwicklung von Behandlungen, die sowohl wirksam als auch spezifisch für die Zielpathogene oder -zellen sind.
Nanotechnologie
Schließlich spielt This compound im Bereich der Nanotechnologie eine Rolle bei der Herstellung von DNA-basierten Nanomaterialien {svg_9}. Diese Materialien haben Anwendungen, die von der Medikamentenverabreichung bis zur genetischen Transfektion reichen und zeigen die Vielseitigkeit der Verbindung bei der Förderung von Fortschritten in der Nanotechnologie.
Wirkmechanismus
Target of Action
DNP-PEG2-acid is a PEG linker containing a DNP and carboxylic acid moiety . The primary target of DNP (2,4-Dinitrophenol) is the mitochondrial oxidative phosphorylation process . DNP is involved in biological applications such as participating in ion transport across membranes .
Mode of Action
DNP acts as an uncoupler of oxidative phosphorylation in mitochondria . It stimulates respiration in the bacterial phosphorylating particles . DNP prevents the reassociation of the coupling enzyme with the electron transport particles . This uncoupling effect of DNP is influenced by the membrane lipid composition .
Biochemical Pathways
DNP affects the cyclooxygenase-2 (COX-2) pathway and its enzymatic product prostaglandin E2 (PGE2) . PGE2 is known to increase the proton current through pure lipid membranes .
Pharmacokinetics
DNP exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . The hydrophilic PEG linker in DNP-PEG2-acid increases the water solubility of the compound in aqueous media , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of DNP’s action are complex. It has been shown to stimulate respiration in bacterial phosphorylating particles . In the context of cancer, PGE2, the main product of COX-2, mediates its effects in cancer cell proliferation, invasion, and death .
Action Environment
The action, efficacy, and stability of DNP-PEG2-acid can be influenced by various environmental factors. For instance, the hydrophilic PEG linker increases the water solubility of the compound in aqueous media , which could potentially influence its action in different physiological environments.
Safety and Hazards
DNP-PEG2-acid should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
DNP-PEG2-acid plays a significant role in biochemical reactions, primarily due to its ability to form stable amide bonds with primary and secondary amines. This interaction is facilitated by the presence of the carboxylic acid group, which reacts with amines under specific conditions such as EDC or DCC coupling . The compound is involved in ion transport across membranes, interacting with various enzymes and proteins that facilitate this process . For instance, DNP-PEG2-acid can interact with membrane transport proteins, influencing their activity and stability.
Cellular Effects
DNP-PEG2-acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of signaling proteins, leading to changes in downstream signaling pathways . Additionally, DNP-PEG2-acid can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of DNP-PEG2-acid involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. DNP-PEG2-acid can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways . Additionally, the compound can interact with DNA-binding proteins, leading to alterations in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DNP-PEG2-acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that DNP-PEG2-acid remains stable under specific storage conditions, but its activity can diminish over time due to degradation . Long-term exposure to DNP-PEG2-acid in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of DNP-PEG2-acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of DNP-PEG2-acid can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
DNP-PEG2-acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity . For instance, DNP-PEG2-acid may interact with enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of DNP-PEG2-acid within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins . Once inside the cell, DNP-PEG2-acid may localize to specific cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
DNP-PEG2-acid exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, DNP-PEG2-acid may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of DNP-PEG2-acid is essential for elucidating its precise mechanisms of action.
Eigenschaften
IUPAC Name |
3-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O8/c17-13(18)3-5-23-7-8-24-6-4-14-11-2-1-10(15(19)20)9-12(11)16(21)22/h1-2,9,14H,3-8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZALENBFHFRJPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)

